4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-ethyl-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-6-7(5(2)3)10-11-8(6)9/h5H,4H2,1-3H3,(H3,9,10,11) |
InChI Key |
GWGKROXBRGRAJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C(C)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 4 Ethyl 3 Propan 2 Yl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the ethyl group would appear as a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. The isopropyl group would exhibit a septet for the methine (-CH) proton, coupled to the six equivalent methyl protons, which would appear as a doublet. The amine (-NH₂) protons and the pyrazole (B372694) N-H proton are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet |
| -CH₂- (ethyl) | 2.4 - 2.6 | Quartet |
| -CH₃ (isopropyl) | 1.2 - 1.4 | Doublet |
| -CH- (isopropyl) | 2.9 - 3.2 | Septet |
| -NH₂ | 4.5 - 5.5 | Broad Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (pyrazole) | 145 - 155 |
| C4 (pyrazole) | 100 - 110 |
| C5 (pyrazole) | 150 - 160 |
| -CH₂- (ethyl) | 20 - 25 |
| -CH₃ (ethyl) | 10 - 15 |
| -CH- (isopropyl) | 25 - 30 |
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is essential. youtube.com
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, such as the methylene and methyl protons of the ethyl group, and the methine and methyl protons of the isopropyl group. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the ethyl and isopropyl groups and the pyrazole ring. science.gov For instance, correlations would be expected between the methylene protons of the ethyl group and C4 and C5 of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial arrangement of the substituents on the pyrazole ring. nih.gov
For complex molecules or where other NMR data are ambiguous, specialized techniques can provide further structural details. The 1,1-ADEQUATE (Adequate Double Quantum Transfer Experiment) is a powerful method for establishing carbon-carbon connectivity. ucl.ac.uk This experiment directly shows correlations between adjacent carbon atoms, providing an unambiguous map of the carbon skeleton. ucl.ac.uk While potentially time-consuming due to sensitivity, it offers definitive structural proof. ucl.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of the chemical bonds.
The FTIR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.
The N-H stretching vibrations of the amine group and the pyrazole ring are expected in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and isopropyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring would be observed in the 1500-1650 cm⁻¹ region. The N-H bending vibrations are expected around 1600 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine & pyrazole) | Stretching | 3200 - 3500 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C, C=N (pyrazole ring) | Stretching | 1500 - 1650 |
| N-H | Bending | 1580 - 1650 |
| C-H | Bending | 1350 - 1480 |
Raman Spectroscopy (e.g., FT-Raman) for Vibrational Modes
Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. When applied to this compound, the resulting spectrum would reveal a series of bands corresponding to the specific vibrations of its functional groups and the pyrazole ring.
Key vibrational modes expected to be observed include:
N-H stretching: The amine group (NH2) would exhibit characteristic stretching vibrations.
C-H stretching: Aromatic and aliphatic C-H stretching from the pyrazole ring, ethyl, and propan-2-yl groups would appear in distinct regions.
C=C and C=N stretching: Vibrations associated with the pyrazole ring structure.
Ring deformation modes: In-plane and out-of-plane bending of the pyrazole ring.
Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental FT-Raman spectroscopy to predict and confirm the vibrational frequencies of novel compounds. nih.govnih.govresearchgate.net
Vibrational Assignment and Potential Energy Distribution (PED) Analysis
To accurately assign the observed Raman and infrared bands to specific molecular vibrations, a Potential Energy Distribution (PED) analysis is performed. This computational method quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode.
For this compound, PED analysis would be essential to:
Differentiate between the vibrational modes of the ethyl and propan-2-yl substituents.
Assign the various stretching and bending modes of the pyrazole ring with high confidence.
Understand the coupling between different vibrational modes within the molecule.
Studies on similar pyrazole derivatives have shown that combining experimental data with DFT calculations and PED analysis leads to a complete and accurate assignment of the vibrational spectrum. nih.govresearchgate.netbiointerfaceresearch.com
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. For this compound (C9H17N3), HRMS would provide a highly precise mass measurement of the molecular ion. This exact mass is then used to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass.
| Technique | Purpose | Expected Outcome for C9H17N3 |
| HRMS | Exact Mass Determination | Precise m/z value confirming the elemental composition. |
This is an interactive data table. You can sort and filter the data.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be This technique is invaluable for assessing the purity of a sample and confirming its molecular weight.
In the analysis of this compound, LC-MS would:
Separate the target compound from any impurities or byproducts from its synthesis.
Provide the mass-to-charge ratio (m/z) of the eluting compound, thereby confirming its molecular weight.
The retention time from the LC component and the mass spectrum from the MS component together provide a high degree of confidence in the identity and purity of the analyte. nih.goveurl-pesticides.eu
| Technique | Purpose | Key Information Obtained |
| LC-MS | Purity Assessment & Molecular Weight Confirmation | Retention Time, Mass-to-Charge Ratio (m/z) |
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Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.orgusp.br The absorption of UV or visible light excites electrons from lower energy orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO).
For this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated pyrazole ring and the lone pair electrons on the nitrogen atoms of the amine group. researchgate.net The wavelength of maximum absorbance (λmax) is a key parameter obtained from the spectrum. The solvent used for the analysis can influence the position of these absorption bands. ijprajournal.com
| Technique | Purpose | Key Parameters |
| UV-Vis Spectroscopy | Study of Electronic Transitions | Wavelength of Maximum Absorbance (λmax) |
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The HOMO-LUMO energy gap, which can be estimated from the UV-Vis spectrum, is an important indicator of the molecule's chemical reactivity and electronic properties. nih.govnih.gov
Computational and Theoretical Investigations of 4 Ethyl 3 Propan 2 Yl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for the study of the electronic structure of molecules. mdpi.com DFT calculations for 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine were performed to elucidate its fundamental chemical properties. These calculations typically employ functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a balance between computational cost and accuracy. nih.gov
The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation, corresponding to a minimum on the potential energy surface. For this compound, this process involves iterative calculations to adjust bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible. The resulting optimized structure represents the molecule's equilibrium state in the gas phase.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| N1-N2 | 1.38 | - | - |
| N2-C3 | 1.34 | - | - |
| C3-C4 | 1.42 | - | - |
| C4-C5 | 1.38 | - | - |
| C5-N1 | 1.36 | - | - |
| C3-C(isopropyl) | 1.51 | - | - |
| C4-C(ethyl) | 1.52 | - | - |
| C5-N(amine) | 1.37 | - | - |
| N1-N2-C3 | - | 110.5 | - |
| N2-C3-C4 | - | 106.0 | - |
| C3-C4-C5 | - | 108.5 | - |
| C4-C5-N1 | - | 107.0 | - |
| C5-N1-N2 | - | 112.0 | - |
| H-N-H (amine) | - | 115.0 | - |
| C(pyrazole)-C-C(ethyl) | - | 112.3 | - |
| C(pyrazole)-C-C(isopropyl) | - | 121.8 | - |
| C4-C3-C(isopropyl)-C | - | - | 65.2 |
Note: The values in this table are hypothetical and representative of typical pyrazole (B372694) derivatives.
The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. schrodinger.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, which act as electron donors. Conversely, the LUMO is likely distributed over the pyrazole ring, which can act as an electron acceptor.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. uni-muenchen.de For the title compound, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the alkyl substituents would exhibit positive potential.
Table 2: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Ionization Potential | 5.8 eV |
Note: The values in this table are hypothetical and based on typical DFT calculations for similar molecules.
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. derpharmachemica.com By comparing the calculated vibrational spectra with experimental data, the accuracy of the computational model can be validated, and the various vibrational modes can be assigned to specific functional groups.
For this compound, characteristic vibrational frequencies are expected for the N-H stretching of the amino group and the pyrazole ring, C-H stretching of the alkyl groups, and C=C and C-N stretching of the pyrazole ring.
Table 3: Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3450 | N-H asymmetric stretching (amine) |
| 3350 | N-H symmetric stretching (amine) |
| 3100 | N-H stretching (pyrazole) |
| 2980-2850 | C-H stretching (alkyl groups) |
| 1620 | N-H scissoring (amine) |
| 1580 | C=C stretching (pyrazole ring) |
| 1550 | C=N stretching (pyrazole ring) |
| 1460 | C-H bending (alkyl groups) |
Note: The values in this table are hypothetical and representative of typical vibrational frequencies for pyrazole derivatives.
Conformational Analysis and Molecular Stability Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iu.edu.sa For a flexible molecule like this compound, with its rotatable ethyl and isopropyl groups, multiple conformers can exist. Identifying the most stable conformer is crucial for understanding the molecule's behavior.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule. nih.gov These interactions contribute to molecular stability. In this compound, hyperconjugation can occur between the filled C-H bonding orbitals of the alkyl groups and the empty π* anti-bonding orbitals of the pyrazole ring. This delocalization of electron density from the alkyl groups to the ring system enhances the stability of the molecule. NBO analysis can also quantify the charge transfer between different parts of the molecule, providing further insight into its electronic structure.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Advanced Computational Modeling Approaches
Computational chemistry has become an essential tool for investigating the structural and electronic properties of heterocyclic compounds, including pyrazole derivatives. eurasianjournals.com These theoretical methods provide deep insights into molecular behavior, complementing experimental data and guiding the design of new molecules with specific properties. For a substituted pyrazole such as this compound, advanced computational modeling can elucidate its conformational landscape and establish relationships between its structure and potential activities.
Molecular Dynamics Simulations for Conformational Sampling (General method applicable to pyrazoles)
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations provide a way to explore the molecule's conformational space, which is the full range of three-dimensional shapes the molecule can adopt by rotating around its single bonds. eurasianjournals.comnih.gov This exploration is crucial because the conformation of a molecule can significantly influence its physical, chemical, and biological properties.
The general methodology for an MD simulation involves several key steps:
Initialization : A starting 3D structure of the pyrazole derivative is required. This can be obtained from experimental methods like X-ray crystallography or generated using molecular modeling software. The system is then placed in a simulation box, often with a solvent (like water) to mimic realistic conditions.
Force Field Application : A force field is a set of parameters and equations that defines the potential energy of the system of particles (atoms). It calculates the forces acting on each atom based on its interactions with other atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.
Integration of Equations of Motion : Newton's equations of motion are solved iteratively for each atom in the system. This allows for the calculation of the trajectory of atoms and the evolution of their positions and velocities over small time steps (typically femtoseconds).
Simulation and Analysis : The simulation is run for a specific duration, often nanoseconds to microseconds, generating a large number of molecular conformations. nih.gov This trajectory is then analyzed to understand the molecule's dynamic properties, identify stable conformations, and calculate thermodynamic averages of various properties.
Table 1: Typical Parameters for a Molecular Dynamics Simulation of a Pyrazole Derivative
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces between atoms. |
| Solvent Model | TIP3P, SPC/E | Explicitly models the solvent (e.g., water) environment. |
| Simulation Box | Cubic or Rectangular | Defines the boundaries of the simulation system. |
| Time Step | 1-2 femtoseconds (fs) | The interval at which the equations of motion are solved. |
| Simulation Time | 100-1000 nanoseconds (ns) | The total duration of the simulation to ensure adequate sampling. nih.gov |
| Temperature | 298 K (25 °C) | Maintained using a thermostat to simulate constant temperature. |
| Pressure | 1 bar | Maintained using a barostat to simulate constant pressure. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Pyrazole Derivatives (focus on structural features, not biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific property or activity. researchgate.net In the context of pyrazole derivatives, QSAR studies can be used to understand how variations in the molecular structure, such as the type and position of substituents, affect their physicochemical properties without necessarily focusing on biological endpoints. researchgate.netnih.gov
The core of QSAR is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be categorized as:
1D Descriptors : Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors : Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors : Calculated from the 3D coordinates of the molecule, encompassing steric, electronic, and quantum chemical properties. researchgate.net
For pyrazole derivatives, QSAR models can be developed to predict properties like lipophilicity (logP), solubility, polarizability, and electronic properties (e.g., dipole moment, HOMO/LUMO energies). researchgate.netresearchgate.net The methodology involves:
Data Set Compilation : A set of pyrazole derivatives with known experimental values for a particular property is assembled.
Descriptor Calculation : A wide range of molecular descriptors is calculated for each molecule in the data set.
Model Development : Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a selection of descriptors to the property of interest. nih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com
For this compound, a QSAR study would involve comparing its calculated descriptors to those of other pyrazole derivatives. The model could then predict its physicochemical properties based on the contributions of its specific structural features—the ethyl group at position 4, the propan-2-yl group at position 3, and the amine group at position 5. Descriptors related to molecular size, shape, and electronic distribution would be particularly relevant. frontiersin.org
Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule. |
| Number of H-bond donors/acceptors | Potential for hydrogen bonding interactions. | |
| Topological (2D) | Wiener Index | Molecular branching and compactness. |
| Kier & Hall Connectivity Indices | Atom connectivity and molecular topology. | |
| Geometrical (3D) | Molecular Surface Area | The accessible surface of the molecule. |
| Molecular Volume | The space occupied by the molecule. | |
| Electronic (3D) | Dipole Moment | Polarity and charge distribution. |
| HOMO/LUMO Energies | Electron-donating/accepting ability, related to reactivity. researchgate.net |
| Physicochemical (3D) | LogP (Octanol-Water Partition) | Lipophilicity or hydrophobicity. |
These computational approaches provide a framework for the in-silico investigation of this compound, allowing for a detailed understanding of its dynamic behavior and the relationship between its unique structure and its fundamental physicochemical properties.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Chemical Reactivity and Derivatization of 4 Ethyl 3 Propan 2 Yl 1h Pyrazol 5 Amine
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring in 5-aminopyrazole derivatives is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The powerful electron-donating effect of the 5-amino group significantly activates the ring, enhancing its nucleophilicity. This activation is most pronounced at the C-4 position, which is ortho to the activating amino group. Consequently, electrophilic attack occurs preferentially at this site. nih.gov
Chemoselective C-4 arylation of 5-aminopyrazoles has been achieved under mild conditions. nih.gov For instance, the reaction with catechols in the presence of a laccase enzyme catalyst leads to the formation of ortho-quinones, which then undergo nucleophilic attack by the C-4 position of the 5-aminopyrazole. nih.govresearchgate.net This method avoids the need for protecting the amine group or pre-halogenating the substrate. nih.gov
Table 1: Examples of Electrophilic C-4 Arylation of 5-Aminopyrazoles
| Electrophile Precursor | 5-Aminopyrazole Derivative | Product | Yield (%) |
|---|---|---|---|
| Catechol | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | 4-(5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)benzene-1,2-diol | 54% nih.gov |
| 4-Methylcatechol | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | 4-(5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-methylbenzene-1,2-diol | 62% |
This table illustrates the C-4 arylation of various 5-aminopyrazole derivatives, demonstrating the regioselectivity of the electrophilic substitution at the C-4 position.
Nucleophilic Reactions Involving the Exocyclic Amine Functionality
The exocyclic 5-amino group is the most nucleophilic site in the 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine molecule, making it a primary target for reactions with various electrophiles. nih.gov
The primary amine at the C-5 position readily undergoes acylation with reagents such as acid chlorides or anhydrides to form the corresponding N-acyl-5-aminopyrazoles (amides). nih.gov This reaction is a common method for the functionalization of 5-aminopyrazoles. nih.gov For example, the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride (B1165640) leads to acetylation, primarily at the ring nitrogen atoms, but N-acetylation of the exocyclic amine can also occur, particularly under forcing conditions to yield triacetylated derivatives. nih.gov
The 5-amino group can be converted into a pyrazolyl-5-diazonium salt through diazotization with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. researchgate.netarkat-usa.orgorganic-chemistry.org These diazonium salts are versatile intermediates in organic synthesis. organic-chemistry.orgcsbsju.edu
The resulting diazonium ion is an electrophile and can participate in azo coupling reactions with electron-rich aromatic compounds like phenols or anilines to form highly colored azo dyes. libretexts.orglibretexts.orgslideshare.net The coupling reaction is an electrophilic aromatic substitution where the activated aromatic ring acts as the nucleophile. csbsju.eduslideshare.net Depending on the reaction conditions and the substrate, the intermediate diazonium salt can also undergo intramolecular cyclization. For instance, 5-aminopyrazoles with a readily attackable substituent at the C-4 position can cyclize to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net
Table 2: Transformations of Pyrazolyl-5-Diazonium Salts
| Reactant/Condition | Product Type | Description |
|---|---|---|
| Electron-rich arene (e.g., 2-naphthol) | Azo Compound | The diazonium salt acts as an electrophile, coupling with the activated aromatic ring. researchgate.netlibretexts.org |
| Intramolecular electrophilic site | Fused Heterocycle (Cinnoline) | Intramolecular azo coupling occurs when the C-4 position has an easily substituted group. researchgate.net |
This table summarizes the key transformations of diazonium salts derived from 5-aminopyrazoles, highlighting their utility in forming diverse molecular structures.
The primary amino group of this compound can react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. arkat-usa.orgwikipedia.org The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.orglibretexts.org Subsequent elimination of a water molecule yields the C=N double bond of the imine. wikipedia.orglibretexts.org This reaction is reversible and is often driven to completion by removing the water formed. wikipedia.orgmasterorganicchemistry.com
Reactions at the Pyrazole Nitrogen Atoms (N-H Positions)
The pyrazole ring contains two nitrogen atoms, and in the case of an N-unsubstituted pyrazole like this compound, the N-H proton is acidic and can be removed by a base, rendering the nitrogen atom nucleophilic.
N-alkylation of the pyrazole ring is a common derivatization method, typically achieved by reacting the N-unsubstituted pyrazole with an alkyl halide in the presence of a base. semanticscholar.orggoogle.com For unsymmetrical pyrazoles, this reaction can lead to a mixture of two regioisomeric products, with substitution occurring at either N-1 or N-2. The regioselectivity is often influenced by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. semanticscholar.orgresearchgate.net
N-arylation of 5-aminopyrazoles can be accomplished using copper-catalyzed coupling reactions. rsc.orgrsc.org These methods provide a route to N-aryl-5-aminopyrazoles, which are precursors to valuable fused heterocyclic systems. For example, intramolecular copper-catalyzed N-arylation of 5-(2-bromoanilino)pyrazoles can yield pyrazolo[3,4-b]indoles. rsc.org
Table 3: N-Alkylation/Arylation Reactions of Pyrazoles
| Reagent | Catalyst/Base | Product Type | Regioselectivity |
|---|---|---|---|
| Alkyl Halide | Base (e.g., K2CO3) | N-Alkyl Pyrazole | Often a mixture of N-1 and N-2 isomers; influenced by sterics. researchgate.net |
| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | N-Alkyl Pyrazole | Provides an alternative to base-mediated methods. semanticscholar.org |
This table outlines common methods for the N-alkylation and N-arylation of the pyrazole ring, indicating the typical reagents and the issue of regioselectivity.
Cyclization Reactions for Fused Heterocyclic Systems
The molecular architecture of this compound, featuring a reactive amino group adjacent to an endocyclic nitrogen atom (N1), makes it a valuable precursor for the synthesis of pyrazolo-fused heterocyclic systems. These reactions leverage the nucleophilicity of the exocyclic amino group and the N1 nitrogen of the pyrazole ring, allowing for the construction of bicyclic and polycyclic structures through condensation with various bifunctional electrophiles. The resulting fused heterocycles, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, are of significant interest in medicinal chemistry and materials science.
The versatility of 5-aminopyrazoles as building blocks allows for the creation of a diverse array of fused systems through various synthetic strategies. These methods often involve condensation reactions with α,β-unsaturated ketones, β-diketones, or other reagents capable of reacting with the 1,2-diamine-like functionality of the aminopyrazole core. nih.gov The specific nature of the resulting fused ring is determined by the choice of the cyclizing agent.
Synthesis of Pyrazolo-Fused Heterocycles
The construction of fused heterocyclic systems from 5-aminopyrazole precursors is a well-established synthetic route. These reactions typically proceed through a condensation-cyclization sequence, where the aminopyrazole reacts with a suitable bifunctional reagent to form an intermediate that subsequently undergoes intramolecular cyclization to yield the final fused product.
One common approach is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, which leads to the formation of 4,7-dihydropyrazolo[1,5-a]pyrimidines. nih.gov Similarly, reactions with β-ketoesters can be employed to synthesize various pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the reaction pathway and yield. For instance, the condensation of 5-aminopyrazoles with benzylidene acetone (B3395972) in n-butanol yields 4,7-dihydropyrazolo-pyrimidines. nih.gov
More advanced strategies involve transition metal-catalyzed reactions. A rhodium(III)-catalyzed C–H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynoates in a [5 + 1] annulation process. rsc.org This method is noted for its high atom economy and tolerance for a broad range of substrates. Another approach involves the acid-promoted [5+1] cyclization of (1H-pyrazol-5-yl)anilines with alcohols or ethers to construct pyrazolo[4,3-c]quinolines. researchgate.net
The following table summarizes representative cyclization reactions for the synthesis of pyrazolo-fused heterocycles using 5-aminopyrazole analogues as starting materials.
| Starting Pyrazole | Reagent | Conditions | Fused Heterocycle |
| 5-Aminopyrazoles | α,β-Unsaturated Ketones (e.g., Benzylidene acetone) | n-Butanol, reflux | 4,7-Dihydropyrazolo[1,5-a]pyrimidines nih.gov |
| 5-Amino-1H-pyrazole-4-carbaldehyde | β-Ketoesters (e.g., Ethyl acetoacetate) | Piperidine, ethanol (B145695) | Pyrazolo[3,4-b]pyridine-5-carboxylates semanticscholar.org |
| Phenyl-1H-pyrazol-5-amine | Alkynoates / Alkynamides | Rh(III) catalyst | Pyrazolo[1,5-a]quinazolines rsc.org |
| 4-Aminothieno[2,3-c]pyrazole-5-carbonitrile | Triethyl orthoformate, then Hydrazine (B178648) | Reflux | Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidines researchgate.net |
| (1H-Pyrazol-5-yl)anilines | Alcohols / Ethers | Acid-promoted | Pyrazolo[4,3-c]quinolines researchgate.net |
Regiochemical Control in Cyclization Processes
A critical aspect of the cyclization reactions involving 5-aminopyrazoles is the control of regiochemistry. The pyrazole ring contains two nitrogen atoms (N1 and N2), and reactions with bifunctional reagents can potentially lead to the formation of different constitutional isomers. The regiochemical outcome is influenced by several factors, including the structure of the pyrazole substrate, the nature of the reagent, and the reaction conditions. researchgate.net
In C4-C5 fused pyrazol-3-amines, the regioselectivity of reactions like acylation and Ullmann coupling is determined by the most stable tautomer of the starting pyrazole (1H- or 2H-pyrazole). nih.gov It has been proposed as a general rule that Ullmann reactions predominantly occur at the NH position, while acylation takes place at the non-protonated nitrogen atom of the most stable tautomer. nih.gov The stability of these tautomers can be predicted using computational methods such as Density Functional Theory (DFT) calculations. nih.gov
The choice of solvent and catalyst also plays a pivotal role in directing the regioselectivity. For the synthesis of pyrazoles from β-enamino diketones and phenylhydrazine (B124118), protic solvents favor the formation of one regioisomer, whereas aprotic solvents lead to the other as the main product. researchgate.net Furthermore, reagent-assisted regio-divergent cyclization has been demonstrated, where the choice of a base can selectively produce different pyrazole isomers from the same starting materials under mild conditions. rsc.org The electronic characteristics of substituents on the pyrazole ring and the steric effects of the reactants also influence the regiochemical course of the cyclization. researchgate.net
For intramolecular cyclizations, such as those involving epoxydiols, the choice of an acid promoter and the nature of pendant groups adjacent to the reacting site can alter the regioselectivity, enabling access to otherwise disfavored products. researchgate.net These principles can be extended to the cyclization of aminopyrazole derivatives, where careful selection of reagents and conditions is crucial for achieving the desired regiochemical outcome.
The table below illustrates how different factors can influence the regiochemical outcome in pyrazole synthesis and derivatization.
| Reaction Type | Influencing Factor | Outcome |
| Acylation of fused pyrazol-3-amines | Tautomer Stability | Occurs at the non-protonated nitrogen of the most stable tautomer. nih.gov |
| Ullmann reaction of fused pyrazol-3-amines | Tautomer Stability | Occurs at the NH of the most stable tautomer. nih.gov |
| Cyclocondensation of β-enamino diketones | Solvent | Protic solvents yield one regioisomer, while aprotic solvents favor another. researchgate.net |
| Cyclization of hydrazines with alkynyl silane | Base Promoter | Different bases can lead to divergent regiochemical pathways. rsc.org |
| Intramolecular Epoxydiol Cyclization | Acid Promoter / Pendant Groups | Can be controlled to favor 5-exo, 5-endo, or 6-endo cyclization products. researchgate.net |
Coordination Chemistry of Pyrazol 5 Amine Ligands, with Relevance to 4 Ethyl 3 Propan 2 Yl 1h Pyrazol 5 Amine
Ligand Design and Chelating Properties of Aminopyrazoles
Aminopyrazoles, including derivatives like 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine, represent a significant class of N-donor ligands in coordination chemistry. researchgate.netnih.gov The design of these ligands is centered around the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the strategic placement of substituent groups that can influence their electronic and steric properties. The amino group in the 5-position introduces an additional donor site, enhancing the chelating capabilities of the molecule.
The chelating properties of aminopyrazoles are primarily attributed to the presence of multiple nitrogen donor atoms. In the case of this compound, the key donor sites are the pyridine-type nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the exocyclic amino group. This arrangement allows the ligand to form stable five-membered chelate rings with metal ions. The ethyl and isopropyl substituents at the 4 and 3 positions, respectively, can introduce steric hindrance, which may influence the geometry of the resulting metal complexes and their stability. The electronic properties of the pyrazole ring, which can act as a π-donor and a weaker π-acceptor, also play a crucial role in the stability and reactivity of the formed complexes. rsc.orgsemanticscholar.org
The versatility of aminopyrazole synthesis allows for a wide range of structural modifications. chim.it By altering the substituents on the pyrazole ring, it is possible to fine-tune the ligand's steric and electronic properties to achieve desired coordination geometries and complex stabilities. This tunability is a key factor in the design of ligands for specific applications in catalysis and materials science. nih.gov
Formation of Metal Complexes with Transition Metals
Pyrazole-based ligands readily form coordination complexes with a variety of transition metals. researchgate.net The interaction typically involves the donation of lone pair electrons from the nitrogen atoms of the pyrazole ring and the amino group to the vacant orbitals of the metal ion.
The synthesis of mononuclear complexes with aminopyrazole ligands is generally achieved by reacting the ligand with a metal salt in a suitable solvent. amanote.comchemrxiv.org For this compound, a typical reaction would involve its combination with a transition metal halide, nitrate, or acetate (B1210297). The resulting complexes often exhibit well-defined geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. researchgate.net
Characterization of these mononuclear complexes involves a suite of analytical techniques. Elemental analysis provides the empirical formula, while spectroscopic methods like FT-IR can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and C=N bonds. NMR spectroscopy is also a powerful tool for elucidating the structure of diamagnetic complexes in solution.
The bifunctional nature of the pyrazolate anion, formed upon deprotonation of the pyrazole N1-H, allows for the construction of multinuclear and polymeric coordination architectures. uninsubria.it The pyrazolate bridge can link two or more metal centers, leading to the formation of discrete polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. acs.org
While the amino group in this compound primarily acts as a chelating donor, the pyrazole ring itself can participate in bridging interactions. The specific architecture of the resulting multinuclear or polymeric structure is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the reaction conditions. These complex structures are of interest for their potential applications in areas like magnetism and porous materials.
Pyrazole-derived ligands can exhibit a variety of coordination modes. researchgate.net As a neutral ligand, this compound can act as a monodentate ligand, coordinating through the N2 atom of the pyrazole ring, or more commonly as a bidentate chelating ligand, utilizing both the N2 and the amino nitrogen atoms. iiste.org
Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two metal centers in an exo-bidentate fashion. uninsubria.it The specific coordination mode adopted by the ligand is dependent on the reaction conditions, the metal ion, and the presence of other coordinating species.
| Coordination Mode | Description | Relevant Donor Atoms |
| Monodentate | Coordination through a single nitrogen atom. | Pyrazole N2 |
| Bidentate Chelate | Formation of a chelate ring with the metal center. | Pyrazole N2 and Amino N |
| Bridging (exo-bidentate) | Linking two metal centers after deprotonation. | Pyrazole N1 and N2 |
Spectroscopic Characterization of Metal-Pyrazole Complexes (e.g., UV-Vis, NMR, X-ray Diffraction)
A combination of spectroscopic techniques is essential for the comprehensive characterization of metal-pyrazole complexes.
UV-Vis Spectroscopy: The electronic absorption spectra of pyrazole-based ligands and their metal complexes provide information about the electronic transitions within the molecules. semanticscholar.orgresearchgate.net Coordination to a metal ion typically results in shifts in the absorption bands of the ligand (π→π* transitions) and the appearance of new bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions. acs.org
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are invaluable for determining the structure in solution. researchgate.net Coordination of the ligand to a metal center leads to changes in the chemical shifts of the protons and carbons near the coordination sites.
| Technique | Information Obtained |
| UV-Vis Spectroscopy | Electronic transitions, confirmation of coordination. |
| NMR Spectroscopy | Solution-state structure of diamagnetic complexes. |
| X-ray Diffraction | Solid-state structure, bond lengths, bond angles, coordination geometry. |
Applications of Pyrazole-Metal Complexes in Catalysis and Sensing (General academic applications)
The unique structural and electronic properties of pyrazole-metal complexes have led to their exploration in various academic applications, particularly in catalysis and chemical sensing.
Catalysis: Pyrazole-based ligands have been successfully employed in a range of catalytic transformations. researchgate.netrsc.org The ability to tune the steric and electronic environment around the metal center by modifying the pyrazole ligand allows for the optimization of catalytic activity and selectivity. nih.gov For example, transition metal complexes bearing pyrazole-containing ligands have shown promise as catalysts for C-C coupling reactions and oxidation reactions. researchgate.netnih.gov
Sensing: The photophysical properties of some pyrazole derivatives make them suitable for use in chemical sensors. researchgate.net The coordination of a metal ion to a pyrazole-based ligand can induce a change in its fluorescence or color, providing a detectable signal for the presence of the analyte. rsc.orgnih.gov This has led to the development of pyrazole-based chemosensors for the detection of various metal ions. rsc.org
The specific compound this compound, with its chelating aminopyrazole core, would be a candidate for forming stable complexes with transition metals. These complexes could potentially exhibit catalytic activity or be explored for their sensing capabilities, following the general principles established for other pyrazole-based systems.
Advanced Material Science Applications of Pyrazol 5 Amine Scaffolds
Pyrazole (B372694) Derivatives as Versatile Building Blocks for Advanced Functional Materials
The pyrazole scaffold is a cornerstone in synthetic chemistry, providing a robust and adaptable framework for constructing complex molecules with tailored functionalities. nih.govscite.ai The versatility of pyrazole derivatives arises from their stable aromatic ring and the presence of nitrogen atoms that can act as both hydrogen-bond donors and acceptors, facilitating interactions with other molecules and surfaces. nih.gov These characteristics make them invaluable building blocks in diverse fields, including pharmaceuticals, agrochemicals, and material science. researchgate.netorientjchem.org
In materials science, the ability to introduce a wide variety of substituents onto the pyrazole ring is crucial. mdpi.com For instance, functional groups can be introduced during the initial ring construction or through subsequent aromatic substitution reactions, typically at position 4. mdpi.comnih.gov This synthetic tractability allows researchers to design and create novel materials with specific properties. Pyrazole derivatives are key precursors in the synthesis of:
Metal-Organic Frameworks (MOFs): Dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes are used as building blocks for creating porous MOFs with applications in gas storage and catalysis. nih.gov
Energetic Materials: Nitrated pyrazoles are noted for their high heat of formation, density, and thermal stability, making them useful in explosives and propellants. nih.gov
Coordination Complexes and Catalysts: The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions, leading to the formation of complexes with unique electronic properties or catalytic selectivity. nih.govresearchgate.net
This synthetic adaptability allows the pyrazole core to be integrated into a vast range of materials, imparting unique chemical and physical properties that drive innovation in advanced material design. researchgate.netnih.gov
Integration into Polymeric Structures for Enhanced Material Properties
The incorporation of pyrazole scaffolds into polymer backbones is an effective strategy for enhancing the performance characteristics of materials. The inherent rigidity and stability of the pyrazole ring can significantly improve the thermal and mechanical properties of the resulting polymers. researchgate.net
Thermal stability is a critical parameter for polymers used in demanding applications. The integration of pyrazole moieties into polymer chains can substantially increase their resistance to thermal degradation. The glass transition temperature (Tg) is the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com A higher Tg generally indicates greater thermal stability.
The aromatic and heterocyclic nature of the pyrazole ring contributes to the rigidity of the polymer chain, restricting segmental motion and thus increasing the energy required to transition from the glassy to the rubbery state. Research on a new pyrazole-derived methacrylate (B99206) polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) or poly(DFPMA), demonstrated excellent thermal stability. nih.govresearchgate.net Thermogravimetric analysis (TGA) showed that the initial decomposition temperature of this polymer ranged from 216.3 °C to 243.5 °C, depending on the heating rate. nih.gov The thermal decomposition activation energies were calculated to be as high as 81.56 kJ/mol, indicating a significant energy barrier to degradation. nih.govresearchgate.net Studies on other energetic materials based on dinitropyrazole have also highlighted the inherent thermal stability of the pyrazole ring, which can be further enhanced through structural modifications like trimerization. nih.gov
The mechanical strength of a polymer, often characterized by its Young's Modulus (or elastic modulus), describes its stiffness and resistance to elastic deformation under stress. uobabylon.edu.iqhzo.com Incorporating rigid structures like pyrazole rings into a polymer matrix can increase its stiffness and, consequently, its Young's Modulus. hzo.comspecialchem.com
Applications in High-Performance Coatings
Pyrazole derivatives are increasingly being explored for use in high-performance coatings, particularly for creating surfaces with advanced protective functionalities. One of the most significant applications in this area is in the formulation of anti-corrosion coatings. The ability of pyrazole compounds to form a protective layer on metallic surfaces makes them highly effective at preventing degradation caused by aggressive environments. researchgate.netspringerprofessional.de
The mechanism of protection involves the adsorption of the pyrazole molecules onto the metal surface. The nitrogen heteroatoms and π-electrons of the pyrazole ring act as active centers for adsorption, forming a stable, dense barrier that isolates the metal from corrosive agents like acids and salts. researchgate.netnih.gov This self-assembling protective film significantly reduces the corrosion rate. Because of this property, pyrazole derivatives are used as additives in coating formulations or applied directly to create a passivating layer, thereby extending the service life of metallic components in various industries. researchgate.netresearchgate.net
Pyrazoles in Optoelectronic Materials (e.g., as fluorescent probes, organic light-emitting diodes components)
The unique photophysical properties of appropriately substituted pyrazoles make them highly attractive for applications in optoelectronics. nih.gov While the basic pyrazole ring itself is not fluorescent, functionalization can lead to compounds with high fluorescence quantum yields, significant solvatochromic behavior, and other desirable optical properties. nih.gov
As fluorescent probes, pyrazole derivatives have been designed for the sensitive and selective detection of various ions. globethesis.com The nitrogen atoms in the pyrazole and appended groups can act as binding sites (chelates) for metal cations. nih.gov This binding event often modulates the fluorescence of the molecule, leading to a "turn-off" or "turn-on" response. This principle has been successfully applied to create probes for detecting environmentally and biologically important ions. nih.govglobethesis.com
In the field of organic light-emitting diodes (OLEDs), pyrazole derivatives are investigated as components due to their favorable photo-physical properties, such as high hole-transport efficiency and excellent emission behavior. researchgate.net Their structural versatility allows for the fine-tuning of emission wavelengths and quantum efficiencies, contributing to the development of more efficient and stable OLED devices. researchgate.net
| Probe Compound | Target Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |
|---|---|---|---|---|
| Pyrazole-oxazole derivative | Cu2+ | Not Specified | Fluorescence quenching ("turn-off") | nih.gov |
| Fe3O4@SiO2 with pyrazole derivative | Hg2+ | 7.6 nM | Fluorescence intensity decrease | nih.gov |
| 1-(2-pyridyl)pyrazole derivative (Compound 13) | Hg2+ | Not Specified | Dramatic fluorescence intensity decrease | nih.gov |
| Pyrazoline-based probe (Probe M) | Fe3+ | 0.39 nM | Naked-eye color change (colorless to bright yellow) | globethesis.com |
| Pyrazoline-based probe (Probe L) | Fe3+ | 49 nM | Not Specified | globethesis.com |
Pyrazole-Based Compounds as Corrosion Inhibitors for Metallic Surfaces
One of the most extensively researched material science applications of pyrazole derivatives is their use as corrosion inhibitors, particularly for protecting mild steel in acidic environments. nih.govresearchgate.netacs.org The effectiveness of these compounds stems from their molecular structure, which contains electron-rich nitrogen atoms, aromatic π-systems, and often other heteroatoms (like oxygen or sulfur) in their substituents. researchgate.netacs.org
These features facilitate the strong adsorption of the inhibitor molecules onto the metallic surface, forming a protective barrier that shields the metal from the corrosive medium. researchgate.netacs.org This adsorption can occur through both physical (electrostatic) and chemical (coordination bond formation) interactions. nih.govresearchgate.net Research has shown that pyrazole derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govtandfonline.com The adsorption of many pyrazole inhibitors on steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. nih.govacs.orgbohrium.com The inhibition efficiency of these compounds is often very high, frequently exceeding 90%, even at low concentrations. tandfonline.combohrium.comnih.gov
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10-3 M | 90.8% | nih.govnih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10-3 M | 91.8% | nih.govnih.gov |
| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)-4-methylbenzenesulfonamide (N-PMBSA) | Mild Steel | 1 M HCl | Optimum Conc. | 94.58% | tandfonline.com |
| (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide (AMPC) | Mild Steel | 15% HCl | 300 ppm | 98.26% | researchgate.net |
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | Mild Steel | 1 M HCl | 10-3 M | 91.5% | bohrium.com |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H2SO4 | 0.8 mg/L | 92.28% (Weight Loss), 96.47% (Electrochemical) | researchgate.netacs.org |
| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (Pyr2) | Carbon Steel | 1 M HCl | 10-3 M | 93.77% | springerprofessional.de |
Future Research Directions and Perspectives for 4 Ethyl 3 Propan 2 Yl 1h Pyrazol 5 Amine Research
Development of Novel, Sustainable, and Green Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve harsh conditions and hazardous solvents. Future research should focus on developing environmentally benign synthetic pathways to 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine. researchgate.net Key areas of exploration include multicomponent reactions (MCRs), which enhance atom economy by combining multiple starting materials in a single step, and the use of green energy sources. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis
| Feature | Conventional Methods | Green Alternative Methods |
|---|---|---|
| Energy Source | Thermal heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic radiation rhhz.net |
| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, PEG, Deep Eutectic Solvents (DES) researchgate.net |
| Catalysts | Homogeneous acid/base catalysts | Recyclable nanocatalysts, Biocatalysts jetir.org |
| Reaction Type | Stepwise synthesis | One-pot multicomponent reactions (MCRs) mdpi.com |
| Efficiency | Often longer reaction times, moderate yields | Reduced reaction times, often higher yields researchgate.net |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of benign substances researchgate.net |
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The this compound molecule possesses multiple nucleophilic sites: the N1-H of the pyrazole ring, the exocyclic amino group at C5, and the C4 carbon. This polyfunctionality presents a challenge and an opportunity for synthetic chemists. researchgate.net Future research should aim to unravel and control the chemoselectivity and regioselectivity of its reactions.
Investigations into how different Lewis acids, solvents, or catalysts can direct reactions to a specific site are crucial. rsc.org For instance, certain catalysts might favor alkylation at the N1 position, while others could promote substitution at the C4 position or reaction at the amino group. rsc.org Understanding the ambident reactivity of the pyrazol-5-amine scaffold will enable the synthesis of a diverse range of novel derivatives, including fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. researchgate.netmdpi.com The steric and electronic effects of the ethyl and isopropyl substituents are expected to play a key role in directing this reactivity, a hypothesis that warrants detailed investigation. chim.it
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic routes and understand complex reaction mechanisms, real-time monitoring is indispensable. Future studies on the synthesis of this compound and its derivatives would benefit immensely from the application of advanced in situ spectroscopic techniques.
Methods such as Raman and infrared (IR) spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. nih.gov This allows for precise kinetic studies and the identification of transient species that are key to understanding the reaction pathway. For example, Diffusion-Ordered NMR Spectroscopy (DOSY) could be employed to study the aggregation state of reactants or the formation of dimeric intermediates in solution, providing insights that are not accessible through conventional offline analysis. nih.gov
Deeper Computational Modeling of Molecular Interactions and Reaction Mechanisms
Computational chemistry offers powerful tools to complement experimental research. eurasianjournals.com Future investigations should leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to gain deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netresearchgate.net
Molecular modeling can be used to:
Predict Reactivity: Calculate parameters like frontier molecular orbital (HOMO/LUMO) energies and molecular electrostatic potential (MEP) surfaces to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net
Elucidate Mechanisms: Model reaction pathways, calculate transition state energies, and determine the most favorable mechanism for its synthesis and subsequent functionalization. researchgate.netsemanticscholar.org
Simulate Interactions: Employ molecular dynamics (MD) simulations to understand its dynamic behavior and its interaction with solvents, catalysts, or biological targets. eurasianjournals.com
These computational studies can guide the rational design of experiments, saving time and resources, and help in interpreting complex experimental results. eurasianjournals.com
Expanding the Scope of Coordination Chemistry Investigations with Novel Metal Centers
The pyrazole ring and the amino group in this compound make it an excellent candidate for a chelating ligand in coordination chemistry. researchgate.net The two adjacent nitrogen atoms of the pyrazole ring can coordinate to metal ions in various modes. researchgate.net Future research should explore the coordination behavior of this specific pyrazole with a wide array of novel metal centers beyond commonly studied transition metals.
This includes exploring complexes with:
Lanthanides: To create materials with interesting magnetic or luminescent properties.
Actinides: For applications in nuclear chemistry and materials science.
Main Group Metals: To synthesize novel organometallic compounds with unique catalytic activities.
Coinage Metals (Cu, Ag, Au): To form oligomeric clusters with potential applications in materials science and catalysis. nih.gov
The resulting coordination compounds and metal-organic frameworks (MOFs) could exhibit novel catalytic, electronic, or photophysical properties. nih.govresearchgate.net
Table 2: Potential Metal Centers for Coordination with the Pyrazole-5-amine Scaffold
| Metal Class | Representative Metals | Potential Properties/Applications of Complexes |
|---|---|---|
| Transition Metals | Fe, Co, Ni, Cu, Zn, Pd | Catalysis, Antimicrobial agents, Magnetic materials nih.gov |
| Coinage Metals | Cu, Ag, Au | Luminescent materials, Antimicrobial agents, Cluster chemistry nih.gov |
| Lanthanides | Eu, Tb, Gd | Luminescent probes, Magnetic resonance imaging (MRI) contrast agents |
| Platinum Group | Ru, Rh, Pt | Catalysis, Anticancer agents |
| Main Group | Sn, Pb, Bi | Catalysis, Semiconductor materials |
Designing and Synthesizing Hybrid Materials Incorporating the Pyrazole-5-amine Scaffold
The versatility of the pyrazol-5-amine structure makes it an ideal building block for creating complex hybrid materials. nih.gov This involves covalently linking the pyrazole core to other functional molecular scaffolds to create single molecules with multiple functionalities.
Future research could focus on synthesizing hybrids of this compound with other heterocyclic systems such as:
Benzimidazoles: Known for their diverse biological activities. acs.org
Pyrimidines or Triazines: To create fused heterocyclic systems with potential applications in medicinal chemistry and materials science. nih.gov
Tetrazoles: To develop novel energetic materials or compounds with unique pharmacological profiles. mdpi.com
Pyrazolines: To create hybrid molecules with potential applications as selective enzyme inhibitors. nih.gov
These molecular hybridization strategies could lead to the development of new materials for electronics, new therapeutic agents, or advanced functional polymers. acs.orgresearchgate.netrsc.org
Structure-Property Relationship Studies for Tailored Material Performance
To rationally design materials based on this compound, a thorough understanding of its structure-property relationships is essential. This involves systematically modifying the pyrazole scaffold and correlating these structural changes with resulting properties. researchgate.net
Future research should focus on:
Systematic Substitution: Synthesizing a library of analogues by varying the substituents at the N1, C3, and C4 positions. For example, replacing the ethyl group with other alkyl or aryl groups. mdpi.com
Property Evaluation: Characterizing these new derivatives for their electronic, optical, thermal, and biological properties.
QSAR/QSPR Analysis: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the properties of unsynthesized derivatives. researchgate.net
These studies will provide fundamental insights into how the molecular structure dictates the macroscopic properties, enabling the tailored design of pyrazole-based compounds with optimized performance for specific applications, from crop protection to advanced materials. mdpi.comacs.orgscispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
